molecular formula C8H14O B13282171 1-(Butan-2-yl)cyclopropane-1-carbaldehyde

1-(Butan-2-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13282171
M. Wt: 126.20 g/mol
InChI Key: NAPMIBSFDLJGJC-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₄O It features a cyclopropane ring substituted with a butan-2-yl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of butan-2-ylmagnesium bromide with cyclopropanecarboxaldehyde under controlled conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles, leading to ring-opening or functional group transformations.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines or halides under appropriate conditions

Major Products:

    Oxidation: 1-(Butan-2-yl)cyclopropane-1-carboxylic acid

    Reduction: 1-(Butan-2-yl)cyclopropane-1-methanol

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used

Scientific Research Applications

1-(Butan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Butan-2-yl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. The aldehyde group is highly reactive and can form various intermediates during chemical transformations. The cyclopropane ring, due to its ring strain, is also prone to reactions that relieve this strain, such as ring-opening reactions. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

    Cyclopropanecarboxaldehyde: Lacks the butan-2-yl group, making it less complex.

    1-(Butan-2-yl)cyclopropane-1-methanol: The reduced form of the aldehyde.

    1-(Butan-2-yl)cyclopropane-1-carboxylic acid: The oxidized form of the aldehyde.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-butan-2-ylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H14O/c1-3-7(2)8(6-9)4-5-8/h6-7H,3-5H2,1-2H3

InChI Key

NAPMIBSFDLJGJC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CC1)C=O

Origin of Product

United States

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